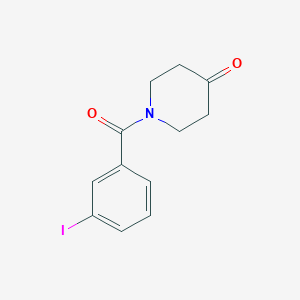![molecular formula C10H14FNO B7815659 2-[1-(4-Fluoro-phenyl)-ethylamino]-ethanol](/img/structure/B7815659.png)
2-[1-(4-Fluoro-phenyl)-ethylamino]-ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(4-Fluoro-phenyl)-ethylamino]-ethanol is a compound of considerable interest in chemical and pharmaceutical research. It consists of an ethylamino group attached to a phenyl ring substituted with a fluoro atom at the para position. This structural motif imparts unique chemical and biological properties that make it valuable in various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-Fluoro-phenyl)-ethylamino]-ethanol typically involves multiple steps starting from commercially available precursors. A common method includes the alkylation of a substituted phenyl compound with an appropriate ethylamino reagent. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound might involve batch or continuous processes. Efficient synthesis routes may utilize flow chemistry techniques to enhance reaction rates and optimize yields, thereby making the production process more cost-effective and scalable.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes
2-[1-(4-Fluoro-phenyl)-ethylamino]-ethanol can participate in various chemical reactions:
Oxidation: Converts it into different oxidation states or functional groups.
Reduction: May be reduced to form simpler or more complex derivatives.
Substitution: The fluoro group or amino group can be replaced by other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reactions often involve nucleophiles or electrophiles under controlled conditions with catalysts.
Major Products Formed
The major products depend on the specific reactions and reagents used. For instance, oxidation can lead to aldehydes or carboxylic acids, whereas substitution can yield a variety of functionalized aromatic compounds.
Applications De Recherche Scientifique
2-[1-(4-Fluoro-phenyl)-ethylamino]-ethanol is utilized across several scientific disciplines:
Chemistry: As an intermediate in the synthesis of more complex molecules and as a substrate in mechanistic studies.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its therapeutic potential in treating various conditions, possibly due to its effects on biological pathways.
Industry: Used in the manufacture of specialty chemicals and as a building block in the production of advanced materials.
Mécanisme D'action
The compound's mechanism of action often involves interactions with specific molecular targets such as enzymes or receptors. The presence of the fluoro and ethylamino groups can influence binding affinity and activity. Pathways affected by the compound may include metabolic processes, signaling cascades, or other biochemical interactions.
Comparaison Avec Des Composés Similaires
Compared to other compounds with similar structures, 2-[1-(4-Fluoro-phenyl)-ethylamino]-ethanol exhibits unique characteristics due to its specific functional groups.
Unique Features: The fluoro substitution enhances stability and bioactivity, while the ethylamino group contributes to its reactivity and solubility.
Similar Compounds: Other analogs may include those with different substituents on the phenyl ring or variations in the amino group, affecting their chemical and biological properties.
Propriétés
IUPAC Name |
2-[1-(4-fluorophenyl)ethylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO/c1-8(12-6-7-13)9-2-4-10(11)5-3-9/h2-5,8,12-13H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSVQGDSSGYJZSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-{[(2-Chloro-6-fluorophenyl)formamido]methyl}benzoic acid](/img/structure/B7815609.png)



![N-cyclohexyl-2-[3-(dimethylamino)propylamino]propanamide](/img/structure/B7815638.png)


